molecular formula C22H20N2O6 B11020799 1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B11020799
M. Wt: 408.4 g/mol
InChI Key: CPZZBKLMFIZNQU-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chromone moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidine ring.

    Incorporation of the Chromone Moiety: The chromone moiety can be attached via a condensation reaction, often involving a chromone derivative and an amine group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly in the treatment of diseases such as cancer or neurological disorders.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might insert itself between DNA bases, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a pyrrolidine ring, a chromone moiety, and a dimethoxyphenyl group. This unique structure may confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20N2O6/c1-28-16-5-6-17(19(11-16)29-2)24-12-14(10-20(24)25)22(27)23-15-4-7-18-13(9-15)3-8-21(26)30-18/h3-9,11,14H,10,12H2,1-2H3,(H,23,27)

InChI Key

CPZZBKLMFIZNQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)OC

Origin of Product

United States

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